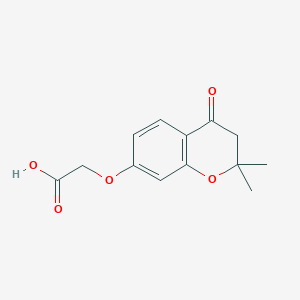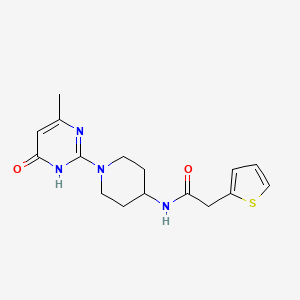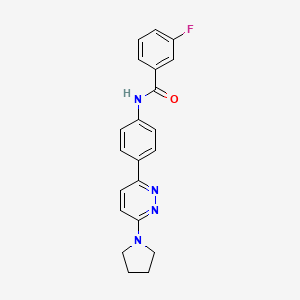![molecular formula C24H39N3O2 B2862814 N-[1-(ADAMANTAN-1-YL)-2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]CYCLOHEXANECARBOXAMIDE CAS No. 1008229-89-7](/img/structure/B2862814.png)
N-[1-(ADAMANTAN-1-YL)-2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]CYCLOHEXANECARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(ADAMANTAN-1-YL)-2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]CYCLOHEXANECARBOXAMIDE is a synthetic compound known for its unique structure and potential applications in various fields. The compound features an adamantyl group, a piperazine ring, and a cyclohexanecarboxamide moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ADAMANTAN-1-YL)-2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]CYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the adamantyl and piperazine intermediates. The adamantyl group can be introduced through the reaction of adamantane with suitable reagents under acidic conditions . The piperazine ring is then incorporated through nucleophilic substitution reactions. The final step involves the coupling of the adamantyl-piperazine intermediate with cyclohexanecarboxylic acid under amide bond-forming conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(ADAMANTAN-1-YL)-2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]CYCLOHEXANECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[1-(ADAMANTAN-1-YL)-2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]CYCLOHEXANECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and polymers.
Wirkmechanismus
The mechanism of action of N-[1-(ADAMANTAN-1-YL)-2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets. The adamantyl group provides rigidity to the molecule, allowing it to fit into specific binding sites on target proteins. The piperazine ring can interact with receptors or enzymes, modulating their activity. The compound may also influence cellular pathways by altering the function of key proteins involved in signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide
- N-(1-adamantyl)-2-(4-methylpiperazin-1-yl)-2-oxoethyl]-4-chlorobenzamide
Uniqueness
N-[1-(ADAMANTAN-1-YL)-2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]CYCLOHEXANECARBOXAMIDE is unique due to its combination of an adamantyl group, a piperazine ring, and a cyclohexanecarboxamide moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
IUPAC Name |
N-[1-(1-adamantyl)-2-(4-methylpiperazin-1-yl)-2-oxoethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39N3O2/c1-26-7-9-27(10-8-26)23(29)21(25-22(28)20-5-3-2-4-6-20)24-14-17-11-18(15-24)13-19(12-17)16-24/h17-21H,2-16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODPZWLRXFVIBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(C23CC4CC(C2)CC(C4)C3)NC(=O)C5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2862734.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide](/img/structure/B2862737.png)
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide](/img/structure/B2862738.png)
![Ethyl 2-acetamido-3-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]-3,3-difluoropropanoate](/img/structure/B2862739.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2862742.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B2862744.png)
![ethyl 6-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2862745.png)



![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)acetamide](/img/structure/B2862753.png)
![N-(2-chlorophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2862754.png)
